molecular formula C21H36O2 B7803781 Mead acid methyl ester CAS No. 2463-03-8

Mead acid methyl ester

Cat. No.: B7803781
CAS No.: 2463-03-8
M. Wt: 320.5 g/mol
InChI Key: AESHPAQQBZWZMS-NWFXIAEYSA-N
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Description

Nomenclature and Structural Context

The precise naming and structural understanding of cis-5,8,11-eicosatrienoic acid methyl ester are fundamental to its scientific identity. This section delves into its formal naming conventions, common synonyms, and its direct lineage from a notable parent fatty acid.

The systematic name for cis-5,8,11-eicosatrienoic acid methyl ester, according to the International Union of Pure and Applied Chemistry (IUPAC), is methyl (5Z,8Z,11Z)-icosa-5,8,11-trienoate. nih.gov This name precisely describes its molecular structure: a 20-carbon chain ("icosa") with three ("tri") double bonds ("enoate") at the 5th, 8th, and 11th carbon positions, all in the cis ('Z') configuration, and esterified with a methyl group. nih.gov

This compound is also known by several synonyms in scientific literature and commercial catalogs. These include Mead acid methyl ester, referencing its parent fatty acid, and methyl (5Z,8Z,11Z)-5,8,11-eicosatrienoate. nih.govglpbio.comcaymanchem.com The Chemical Abstracts Service (CAS) has assigned the number 14602-39-2 to this specific compound. nih.gov

Nomenclature TypeName/Identifier
IUPAC Namemethyl (5Z,8Z,11Z)-icosa-5,8,11-trienoate nih.gov
Common SynonymsThis compound, Methyl (5Z,8Z,11Z)-5,8,11-eicosatrienoate nih.govglpbio.comcaymanchem.com
CAS Number14602-39-2 nih.gov

cis-5,8,11-Eicosatrienoic acid methyl ester is the methyl ester derivative of its parent fatty acid, cis-5,8,11-eicosatrienoic acid, commonly known as Mead acid. glpbio.comcaymanchem.com Mead acid, first identified by James F. Mead, is a 20-carbon omega-9 polyunsaturated fatty acid. wikipedia.orgtuscany-diet.net The esterification process involves the substitution of the acidic proton of the carboxyl group (-COOH) of Mead acid with a methyl group (-CH3), resulting in the methyl ester. This modification is often performed in analytical chemistry to increase the volatility of the fatty acid for techniques like gas chromatography. glpbio.com

Mead acid itself is of significant physiological interest as its presence in elevated levels in the blood is an indicator of essential fatty acid deficiency (EFAD). wikipedia.orghealthmatters.iohealthmatters.io In states of EFAD, the body synthesizes Mead acid from oleic acid through a series of elongation and desaturation steps. nih.govbionity.com Therefore, cis-5,8,11-eicosatrienoic acid methyl ester is often used as a standard in research contexts for the analysis of fatty acids, particularly in studies related to EFAD. glpbio.com

CompoundChemical FormulaKey Characteristics
cis-5,8,11-Eicosatrienoic Acid Methyl EsterC21H36O2 nist.govnist.govMethyl ester of Mead Acid, used as an analytical standard. glpbio.com
5,8,11-Eicosatrienoic Acid (Mead Acid)C20H34O2 wikipedia.orgcaymanchem.comOmega-9 fatty acid, biomarker for essential fatty acid deficiency. wikipedia.orghealthmatters.iohealthmatters.io

Eicosatrienoic acid (ETA) refers to any 20-carbon fatty acid with three double bonds. wikipedia.org The specific placement of these double bonds along the carbon chain results in various positional isomers, each with distinct chemical properties and biological relevance. Besides Mead acid (5,8,11-eicosatrienoic acid), other notable eicosatrienoic acids include:

Dihomo-γ-linolenic acid (DGLA): An omega-6 fatty acid with the structure (8Z,11Z,14Z)-eicosatrienoic acid. wikipedia.org DGLA is a precursor to anti-inflammatory eicosanoids of series-1 prostaglandins. nih.govcaymanchem.com

Sciadonic acid: A (5Z,11Z,14Z)-eicosatrienoic acid. wikipedia.org

(11Z,14Z,17Z)-eicosatrienoic acid: An omega-3 fatty acid. nih.gov

The structural differences between these isomers, determined by the location of the double bonds, are critical to their biological function and the pathways they enter. solubilityofthings.com For instance, the position of the first double bond from the omega end categorizes them into omega-3, omega-6, or omega-9 families, which have profoundly different metabolic fates and physiological effects.

Eicosatrienoic Acid IsomerStructureOmega Family
Mead Acid(5Z,8Z,11Z)-eicosatrienoic acid wikipedia.orgω-9
Dihomo-γ-linolenic acid (DGLA)(8Z,11Z,14Z)-eicosatrienoic acid wikipedia.orgω-6
Sciadonic acid(5Z,11Z,14Z)-eicosatrienoic acid wikipedia.org-
(11Z,14Z,17Z)-eicosatrienoic acid(11Z,14Z,17Z)-eicosatrienoic acid nih.govω-3

Academic Significance and Research Relevance of Eicosatrienoic Acids

Eicosatrienoic acids are a class of polyunsaturated fatty acids that hold considerable interest in the scientific community due to their diverse biological roles and implications in health and disease. nih.gov Research into these fatty acids spans various fields, from biochemistry and nutrition to pharmacology and medicine.

Mead acid, as previously mentioned, is a crucial biomarker for diagnosing essential fatty acid deficiency. nih.gov Its endogenous synthesis during states of linoleic and alpha-linolenic acid deprivation makes it a reliable indicator of nutritional status. nih.gov Beyond its role as a biomarker, Mead acid and its metabolites have been investigated for their potential roles in inflammatory processes. wikipedia.orgnih.gov

Dihomo-γ-linolenic acid (DGLA) is another eicosatrienoic acid of significant academic interest. As a precursor to the anti-inflammatory prostaglandin (B15479496) E1, DGLA and its metabolic pathways are a focus of research into inflammatory conditions. nih.govcaymanchem.com The balance between DGLA and arachidonic acid, another polyunsaturated fatty acid, is thought to be a critical factor in modulating inflammatory responses. nih.gov

Furthermore, research has explored the effects of various eicosatrienoic acid isomers on cellular processes. For example, studies have investigated how different positional isomers of eicosenoic acids can influence adipogenesis and lipid accumulation. researchgate.net The biological activities of various eicosatrienoic acid metabolites, such as hydroxyeicosatrienoic acids (HETEs), are also active areas of investigation, particularly in the context of inflammation and other physiological and pathological processes. nih.govlipotype.com The study of these compounds contributes to a deeper understanding of lipid metabolism and its role in human health.

Properties

IUPAC Name

methyl (5Z,8Z,11Z)-icosa-5,8,11-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h10-11,13-14,16-17H,3-9,12,15,18-20H2,1-2H3/b11-10-,14-13-,17-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESHPAQQBZWZMS-NWFXIAEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCC=CCC=CCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\C/C=C\C/C=C\CCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14602-39-2
Record name Methyl 5,8,11-eicosatrienoate, (5Z,8Z,11Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014602392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL 5,8,11-EICOSATRIENOATE, (5Z,8Z,11Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y3T4RA34E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biosynthesis and Metabolic Pathways of 5,8,11 Eicosatrienoic Acid

De Novo Biosynthesis from Precursors

Animals can synthesize Mead acid de novo from non-essential fatty acid precursors. wikipedia.orgbionity.com This endogenous production pathway becomes particularly active to compensate for the lack of essential n-6 and n-3 fatty acids.

The primary precursor for the biosynthesis of Mead acid is oleic acid (18:1n-9), a common monounsaturated fatty acid. nih.govtuscany-diet.net In states of essential fatty acid deficiency (EFAD), the enzymatic machinery that typically processes linoleic and alpha-linolenic acids begins to act on oleic acid. tuscany-diet.netnih.gov This shift leads to the elongation and desaturation of oleic acid to form Mead acid. The process is considered a biochemical marker for EFAD, with elevated levels of Mead acid in the blood indicating a deficiency. wikipedia.orgbionity.com

The synthesis of Mead acid from oleic acid is carried out by the same set of enzymes responsible for the metabolism of essential fatty acids. nih.govnih.gov These key enzymes include Fatty Acid Desaturase 1 (Fads1), Fatty Acid Desaturase 2 (Fads2), and Elongation of very long-chain fatty acids protein 5 (Elovl5). nih.govresearchgate.net Research has elucidated two primary proposed pathways for this conversion in mammals. nih.govresearchgate.net

Pathway 1:

Oleic acid (18:1n-9) is first desaturated by Fads2 to produce 18:2n-9.

This intermediate is then elongated by Elovl5 to form 20:2n-9.

Finally, a second desaturation step by Fads1 yields 5,8,11-eicosatrienoic acid (20:3n-9) . nih.govresearchgate.net

Pathway 2:

Oleic acid (18:1n-9) is first elongated by Elovl5 to create 20:1n-9.

This is followed by a desaturation step catalyzed by Fads2 to produce 20:2n-9.

The final step, as in the first pathway, is the desaturation by Fads1 to form 5,8,11-eicosatrienoic acid (20:3n-9) . nih.govresearchgate.net

Table 1: Proposed Biosynthetic Pathways of Mead Acid in Mammals
PathwayStep 1Enzyme 1Step 2Enzyme 2Step 3Enzyme 3Final Product
118:1n-9 → 18:2n-9Fads218:2n-9 → 20:2n-9Elovl520:2n-9 → 20:3n-9Fads1Mead Acid
218:1n-9 → 20:1n-9Elovl520:1n-9 → 20:2n-9Fads220:2n-9 → 20:3n-9Fads1Mead Acid

The synthesis of Mead acid is not limited to whole organisms experiencing systemic EFAD. It has also been observed in specific cell types and other organisms. For instance, cultured cells such as NIH3T3 and Hepa1-6 have been found to contain significant levels of Mead acid, suggesting that standard cell culture conditions may induce a state of EFAD. nih.govresearchgate.net Furthermore, Mead acid production has been identified in filamentous fungi, such as the arachidonic acid-producing fungus Mortierella alpina. nih.govelsevierpure.com Mutated strains of this fungus have been developed to enhance the production of Mead acid, demonstrating its synthesis in microbial systems. elsevierpure.com

Downstream Metabolism and Eicosanoid-like Metabolite Formation

Once formed, Mead acid can be further metabolized by enzymatic pathways that typically act on arachidonic acid, leading to the creation of various signaling molecules.

Cyclooxygenase (COX) enzymes, which are central to inflammatory processes, can utilize Mead acid as a substrate, although less efficiently than arachidonic acid. nih.govwikipedia.org Both COX-1 and COX-2 can convert Mead acid into several metabolites. nih.gov This conversion is slower compared to the metabolism of arachidonic acid because the COX enzyme must break a stronger allylic C-H bond in Mead acid, as opposed to the weaker bisallylic C-H bond in arachidonic acid. wikipedia.org

The action of COX enzymes on Mead acid does not typically produce prostaglandins but instead leads to the formation of various Hydroxy Eicosatrienoic Acids (HETrEs). nih.gov Research has identified several specific HETrEs as products of this metabolic pathway.

13-hydroxy-5,8,11-eicosatrienoic acid (13-HETrE) : This is a major metabolite formed from the action of both COX-1 and COX-2 on Mead acid. nih.gov

11-hydroxy-5,8,12-eicosatrienoic acid (11-HETrE) : This is another metabolite produced by both COX isoforms. nih.gov

9-hydroxy-5,7,11-eicosatrienoic acid (9-HETrE) : This is considered a minor metabolite of the COX pathway. nih.gov

Table 2: COX-Mediated Metabolites of Mead Acid
MetaboliteAbbreviationProducing Enzyme(s)Status
13-hydroxy-5,8,11-eicosatrienoic acid13-HETrECOX-1, COX-2Major
11-hydroxy-5,8,12-eicosatrienoic acid11-HETrECOX-1, COX-2Minor
9-hydroxy-5,7,11-eicosatrienoic acid9-HETrECOX-1Minor

Lipoxygenase-Mediated Transformations of Mead Acid

Mead acid, an omega-9 polyunsaturated fatty acid, can be metabolized by various enzymes, including lipoxygenases (LOX), to form a range of biologically active lipid mediators. researchgate.netnih.gov These transformations are analogous to the metabolism of other polyunsaturated fatty acids like arachidonic acid. researchgate.net

Formation of Hydroxy Eicosatrienoic Acids (HETrEs) via 12/15-LOX

The enzyme 12/15-lipoxygenase (12/15-LOX) is capable of converting Mead acid into corresponding hydroxy eicosatrienoic acids (HETrEs). researchgate.net One specific product identified is 12-hydroxy-5,8,10-eicosatrienoic acid (12-HETrE), which is formed from Mead acid in human platelets. researchgate.netresearchgate.net While 12/15-LOX can generate various HETrEs from Mead acid, not all potential products have been extensively reported. researchgate.net Another lipoxygenase, 5-lipoxygenase, metabolizes Mead acid to 5-hydroxyeicosatrienoic acid (5-HETrE). wikipedia.orgwikipedia.org

Biocatalytic Hydroxylation by Fatty Acid Hydratases (FAHs)

Fatty acid hydratases (FAHs) are enzymes, primarily found in microorganisms, that catalyze the addition of water to the double bonds of unsaturated fatty acids, producing hydroxy fatty acids. nih.govmdpi.com This enzymatic conversion represents an efficient route for generating high-value hydroxy fatty acids. nih.gov

Regioselective Addition of Hydroxyl Groups

The hydroxylation of polyunsaturated fatty acids by FAHs is often highly regioselective. In the case of Mead acid, the fatty acid hydratase FA-HY1 from Lactobacillus acidophilus has been shown to catalyze the addition of a hydroxyl group specifically at the 12th carbon, resulting in the formation of 12-hydroxy-5,8,11-eicosatrienoic acid. nih.gov This demonstrates the enzyme's ability to selectively target a specific double bond within the polyunsaturated fatty acid chain.

Substrate Specificity of Microbial Fatty Acid Hydratases (e.g., from Lactobacillus acidophilus)

Microbial fatty acid hydratases exhibit varying degrees of substrate specificity. Two well-studied FAHs from Lactobacillus acidophilus, designated FA-HY1 and FA-HY2, display different substrate scopes and regioselectivity despite having high sequence similarity. nih.govnih.gov FA-HY1 has a broader substrate range, acting on various C18 to C22 polyunsaturated fatty acids, including Mead acid. nih.govnih.gov In contrast, FA-HY2 has a narrower substrate scope. nih.govchemrxiv.org Research has shown that specific active-site residues are critical in directing this substrate specificity and regioselectivity. nih.gov By mutating just three of these residues in FA-HY2 to match those in FA-HY1, researchers were able to significantly expand its substrate scope and alter its regioselectivity. nih.gov

The table below summarizes the activity of FA-HY1 from Lactobacillus acidophilus on various polyunsaturated fatty acid substrates.

SubstrateProduct(s)
Mead acid ((Z)-5,8,11-eicosatrienoic acid)12-OH
Linoleic acid13-OH
Dihomo-γ-linolenic acid ((Z)-8,11,14)-eicosatrienoic acid)12-OH and 15-OH
Arachidonic acid ((Z)-5,8,11,14-eicosatetraenoic acid)12-OH
Docosahexaenoic acid ((Z)-4,7,10,13,16,19-docosahexaenoic acid)14-OH
Data sourced from F.H. B. et al., 2018. nih.gov

Broader Context of Polyunsaturated Fatty Acid Saturation Metabolism in Microorganisms

Certain gut bacteria, particularly lactic acid bacteria like Lactobacillus plantarum, possess a complex metabolic pathway for the saturation of polyunsaturated fatty acids (PUFAs). sci-hub.seengconfintl.org This pathway is considered a detoxification mechanism, converting potentially toxic free PUFAs into less harmful saturated fatty acids. sci-hub.se The metabolism generates unique intermediates, including hydroxy fatty acids, oxo fatty acids, and conjugated fatty acids. engconfintl.org

Involvement of Hydratase, Dehydrogenase, Isomerase, and Enone Reductase

The complete saturation of a double bond in a PUFA by these microorganisms involves the concerted action of four distinct enzymes. sci-hub.seengconfintl.org

The enzymes and their roles in the PUFA saturation pathway are outlined below:

EnzymeFunction
Hydratase Catalyzes the initial hydration of a cis-double bond to form a hydroxy fatty acid. sci-hub.senih.gov
Dehydrogenase Oxidizes the newly formed hydroxyl group to an oxo (keto) group. sci-hub.seengconfintl.org
Isomerase Isomerizes the remaining double bond(s), often forming a conjugated system. sci-hub.seengconfintl.org
Enone Reductase Saturates the carbon-carbon double bond adjacent to the oxo group. sci-hub.senih.gov
Data sourced from Kishino, S. et al., 2018 and Ogawa, J. et al., 2016. sci-hub.seengconfintl.org

This multi-step enzymatic cascade allows bacteria to systematically reduce the double bonds in fatty acids. The initial step is catalyzed by a fatty acid hydratase, such as the linoleic acid Δ9 hydratase in Lactobacillus plantarum, which converts the fatty acid into a hydroxy fatty acid intermediate. nih.gov Subsequent reactions catalyzed by a dehydrogenase, an isomerase, and finally an enone reductase complete the saturation process. sci-hub.se

Formation of Hydroxy and Oxo Fatty Acid Intermediates

The metabolism of 5,8,11-eicosatrienoic acid (Mead acid) by various oxygenases leads to the formation of a range of hydroxylated and oxidized derivatives. These reactions are catalyzed by enzymes such as prostaglandin (B15479496) endoperoxide synthase, lipoxygenases, and cytochrome P450 monooxygenases. wikipedia.orgnih.gov The resulting hydroxy and oxo fatty acids are analogous to the eicosanoids derived from arachidonic acid and can possess significant biological activities. wikipedia.org

Prostaglandin Endoperoxide Synthase Pathway: Incubation of 5,8,11-eicosatrienoic acid with prostaglandin endoperoxide synthase from ram vesicular gland microsomes results in several polar metabolites. nih.gov The initial step involves the removal of a hydrogen atom from C-13, creating a carbon-centered radical. nih.gov This radical can then be attacked by dioxygen at different positions, leading to various hydroxy intermediates. nih.gov

Attack at C-13 produces a (13R)-(hydro)peroxy derivative, which is a precursor to (13R)-hydroxy-5,8,11-eicosatrienoic acid. nih.gov

Attack at C-11 generates an (11R)-peroxy radical. This intermediate can be reduced to form (11R)-hydroxy-5,8,12-eicosatrienoic acid or undergo further conversion to produce trihydroxy and epoxy-hydroxy acids. nih.gov

The major metabolites identified from this pathway include:

(11R)-hydroxy-5,8,12-eicosatrienoic acid nih.gov

(13R)-hydroxy-5,8,11-eicosatrienoic acid nih.gov

Two diastereoisomers of 8,9,11-trihydroxy-5,12-eicosadienoic acid nih.gov

8,9-epoxy-11-hydroxy-5,12-eicosadienoic acid nih.gov

Lipoxygenase (LOX) Pathway: The 5-lipoxygenase (5-LOX) enzyme metabolizes 5,8,11-eicosatrienoic acid into hydroxy and subsequently oxo derivatives. wikipedia.org

Formation of 5-HETrE: 5-LOX converts Mead acid to 5-hydroxy-eicosatrienoic acid (5-HETrE). wikipedia.org

Formation of 5-oxo-ETrE: 5-HETrE is then further metabolized by 5-hydroxyeicosanoid dehydrogenase to the corresponding keto acid, 5-oxo-eicosatrienoic acid (5-oxo-ETrE). wikipedia.org This 5-oxo derivative is a potent stimulant for human blood eosinophils and neutrophils. wikipedia.org

Through the lipoxygenase pathway, 5,8,11-eicosatrienoic acid is also converted into leukotriene A3 (LTA3), which can be further metabolized to leukotrienes C3 and D3. wikipedia.orgnih.gov

Cytochrome P450 (CYP) Monooxygenase Pathway: Oxygenation of 5,8,11-eicosatrienoic acid by cytochrome P450 enzymes, particularly from liver microsomes, yields another set of hydroxylated metabolites. nih.gov The primary products of this pathway are formed through hydroxylation at the omega (ω) and ω-1 positions. nih.gov

Identified metabolites include:

19-hydroxyeicosatrienoic acid nih.gov

20-hydroxyeicosatrienoic acid nih.gov

8,9- and 11,12-dihydroxyeicosadienoic acids (formed via hydrolysis of corresponding epoxides) nih.gov

(12R)-hydroxy-5,8,10-eicosatrienoic acid nih.gov

The formation of these hydroxy and oxo fatty acid intermediates demonstrates the diverse metabolic fate of 5,8,11-eicosatrienoic acid, leading to the generation of various oxylipins. nih.gov

Table 1: Enzymatic Formation of Hydroxy and Oxo Intermediates from 5,8,11-Eicosatrienoic Acid

Enzyme/Pathway Intermediate(s) Formed
Prostaglandin Endoperoxide Synthase (11R)-hydroxy-5,8,12-eicosatrienoic acid, (13R)-hydroxy-5,8,11-eicosatrienoic acid, 8,9,11-trihydroxy-5,12-eicosadienoic acids, 8,9-epoxy-11-hydroxy-5,12-eicosadienoic acid nih.gov
5-Lipoxygenase (5-LOX) 5-hydroxyeicosatrienoic acid (5-HETrE), 5-oxoeicosatrienoic acid (5-oxo-ETrE), Leukotriene A3 (LTA3) wikipedia.orgnih.gov

| Cytochrome P450 Monooxygenase | 19-hydroxyeicosatrienoic acid, 20-hydroxyeicosatrienoic acid, 8,9-dihydroxyeicosadienoic acid, 11,12-dihydroxyeicosadienoic acid, (12R)-hydroxy-5,8,10-eicosatrienoic acid nih.gov |

Biological Roles and Physiological Implications of 5,8,11 Eicosatrienoic Acid

Role as a Biochemical Marker

Indicator of Essential Fatty Acid Deficiency States

The most well-established role of 5,8,11-eicosatrienoic acid is as a key biochemical marker for Essential Fatty Acid Deficiency (EFAD). nih.govhmdb.ca Essential fatty acids (EFAs), such as linoleic acid (an omega-6 fatty acid) and alpha-linolenic acid (an omega-3 fatty acid), cannot be synthesized by the body and must be obtained from the diet. In states of EFA deficiency, the enzymatic pathway that would normally process these essential fats acts on oleic acid, a non-essential omega-9 fatty acid. This leads to the synthesis and accumulation of 5,8,11-eicosatrienoic acid. hmdb.canih.govnih.gov

The diagnosis of EFAD often relies on the analysis of fatty acid profiles in plasma or serum. A key diagnostic parameter is the triene/tetraene (T/T) ratio, which is the ratio of 5,8,11-eicosatrienoic acid (a triene) to arachidonic acid (a tetraene, derived from the essential fatty acid linoleic acid). virginia.eduhealthmatters.io In EFAD, the levels of arachidonic acid decrease while the levels of 5,8,11-eicosatrienoic acid increase, leading to an elevated T/T ratio. virginia.eduahajournals.org Different thresholds for this ratio have been proposed for diagnosing EFAD, with variations often attributed to different analytical methodologies. ahajournals.org

Diagnostic MarkerConditionTypical FindingDiagnostic Threshold (T/T Ratio)
5,8,11-Eicosatrienoic Acid (Mead Acid)Essential Fatty Acid Deficiency (EFAD)Elevated levels in plasma/serum> 0.2 to > 0.4 virginia.edu
Triene/Tetraene (T/T) RatioEssential Fatty Acid Deficiency (EFAD)Elevated ratio> 0.02 (with advanced analytical methods) ahajournals.org

Involvement in Cellular and Systemic Processes

Modulation of Endogenous Lipid Mediator Production

5,8,11-Eicosatrienoic acid can be metabolized by the same enzymes that process arachidonic acid, leading to the production of a unique set of lipid mediators. nih.gov These mediators can modulate various cellular functions. The primary enzymatic pathways involved are the lipoxygenase (LOX) and cyclooxygenase (COX) pathways. nih.govasm.org

The 5-lipoxygenase (5-LOX) pathway converts 5,8,11-eicosatrienoic acid into 3-series leukotrienes, such as leukotriene A3 (LTA3). nih.gov One study demonstrated that when incubated with rat basophilic leukemia cell homogenates, 5,8,11-eicosatrienoic acid produced significant amounts of LTA3, although the subsequent conversion to LTB3 was minimal compared to the conversion of arachidonic acid to LTB4. nih.gov Other metabolites produced via the 12/15-LOX pathway include various hydroxyeicosatrienoic acids (HETrEs). nih.gov Similarly, the COX enzymes can convert 5,8,11-eicosatrienoic acid into different HETrEs, such as 13-HETrE and 11-HETrE, though this conversion is generally slower than the metabolism of arachidonic acid. nih.gov

Enzyme PathwayPrecursorKey Metabolites
5-Lipoxygenase (5-LOX)5,8,11-Eicosatrienoic AcidLeukotriene A3 (LTA3), Leukotriene C3 (LTC3), Leukotriene D3 (LTD3) nih.govnih.gov
12/15-Lipoxygenase (12/15-LOX)5,8,11-Eicosatrienoic Acid12-hydroxy-5,8,10-eicosatrienoic acid (12-HETrE) nih.gov
Cyclooxygenase (COX)5,8,11-Eicosatrienoic Acid13-hydroxy-5,8,11-eicosatrienoic acid (13-HETrE), 11-hydroxy-5,8,12-eicosatrienoic acid (11-HETrE) nih.gov

Influence on Platelet Aggregation via HETrE Metabolites

5,8,11-Eicosatrienoic acid and its metabolites have been shown to influence platelet aggregation. nih.gov When added to human platelets, 5,8,11-eicosatrienoic acid markedly increases the response to various aggregating agents. nih.gov This potentiating effect on thrombin-induced aggregation appears to be mediated by the production of a monohydroxy derivative through the lipoxygenase pathway. nih.gov

Specifically, the metabolite 12-hydroxy-5,8,10-eicosatrienoic acid (12-OH-20:3(5,8,10)), a product of the platelet lipoxygenase pathway, exhibits a biphasic effect on platelet aggregation. nih.gov At lower concentrations (below 5 x 10-7 M), it potentiates aggregation, while at higher concentrations, it is inhibitory. nih.gov This is significant because the amounts of this metabolite generated during thrombin stimulation are within the range that has a potentiating effect, suggesting it may contribute to the hyperaggregability of platelets rich in 5,8,11-eicosatrienoic acid. nih.gov In contrast, another study has shown that 15-HETrE, a different hydroxyeicosatrienoic acid metabolite, can inhibit collagen-induced platelet aggregation. nih.gov

Role in Activation of Spermatozoa (via related Eicosatrienoic Acids)

Research on the role of eicosatrienoic acids in sperm activation has provided insights into their potential physiological functions. A study on the marine annelid Arenicola marina investigated the effects of various 20-carbon fatty acids on inactive spermatozoa. nih.gov The findings revealed that only arachidonic acid and 8,11,14-eicosatrienoic acid, an isomer of 5,8,11-eicosatrienoic acid, were capable of causing sperm activation. nih.gov The active sperm maturation factor in the prostomial lipid extract of this organism was found to co-migrate with eicosatrienoic acids during chromatography. nih.gov Further analysis strongly suggested that the active factor is the parent 8,11,14-eicosatrienoic acid itself, rather than one of its metabolites. nih.gov While this research was not conducted on cis-5,8,11-eicosatrienoic acid or in mammals, it points to a potential role for eicosatrienoic acids in the fundamental process of sperm activation.

Advanced Methodologies for Analysis and Characterization of Cis 5,8,11 Eicosatrienoic Acid Methyl Ester

Chromatographic Techniques for Separation and Quantification

Gas chromatography (GC) is a cornerstone technique for the analysis of FAMEs due to their volatility. When coupled with sensitive detectors like mass spectrometers or flame ionization detectors, it provides a powerful tool for both qualitative and quantitative analysis of cis-5,8,11-eicosatrienoic acid methyl ester.

Gas chromatography-mass spectrometry (GC-MS) is a highly specific and sensitive technique used for the analysis of cis-5,8,11-eicosatrienoic acid methyl ester. acs.orgresearchgate.net It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the definitive identification and quantification of the compound. acs.orgresearchgate.net

Free fatty acids, such as cis-5,8,11-eicosatrienoic acid, are polar molecules that can be difficult to analyze directly by gas chromatography due to their low volatility and tendency to adsorb to the GC column. restek.com To overcome these challenges, they are chemically modified into their corresponding methyl esters. gcms.cz This process, known as derivatization or esterification, involves reacting the carboxylic acid group of the fatty acid with an alcohol, typically methanol, in the presence of a catalyst like boron trifluoride (BF3). restek.com

The resulting fatty acid methyl ester (FAME), in this case, cis-5,8,11-eicosatrienoic acid methyl ester, is significantly less polar and more volatile than its parent fatty acid. gcms.cz This enhanced volatility allows the compound to be readily vaporized in the GC injector and transported through the column by the carrier gas. gcms.cz Furthermore, the esterification process improves the thermal stability of the molecule, preventing its degradation at the high temperatures used in gas chromatography. gcms.czthermofisher.com

Once the cis-5,8,11-eicosatrienoic acid methyl ester is separated by the GC column, it enters the mass spectrometer for detection. Electron ionization (EI) is a widely used "hard" ionization technique in GC-MS. jeol.comjeol.com In EI, the analyte molecules are bombarded with a high-energy electron beam, which causes the removal of an electron and the formation of a positively charged molecular ion (M+•). jeol.com However, the high energy of EI can also lead to extensive fragmentation of the molecular ion, which can sometimes result in the molecular ion peak being weak or absent in the mass spectrum, especially for unsaturated FAMEs. jeol.comjeol.com

Field ionization (FI) is a "soft" ionization technique that produces minimal fragmentation and typically results in a prominent molecular ion peak. jeol.comjeol.com This makes FI particularly useful for confirming the molecular weight of the analyte. jeol.comjeol.com The combination of EI, which provides a characteristic fragmentation pattern for library matching, and FI, which confirms the molecular ion, enhances the confidence in the identification of cis-5,8,11-eicosatrienoic acid methyl ester. jeol.com

Table 1: Comparison of Ionization Techniques for FAME Analysis

Ionization Technique Principle Fragmentation Molecular Ion Detection
Electron Ionization (EI) High-energy electron bombardment Extensive Can be weak or absent

| Field Ionization (FI) | Use of a strong electric field | Minimal | Strong and clear |

The choice of GC column is critical for the successful separation of cis-5,8,11-eicosatrienoic acid methyl ester from other FAMEs, particularly its isomers. The separation is primarily based on the polarity of the stationary phase within the column. nih.gov For FAME analysis, highly polar stationary phases, such as those containing cyanopropyl functional groups, are often employed. nih.govsigmaaldrich.comgoogleapis.com These columns provide excellent resolution of FAMEs based on their chain length, degree of unsaturation, and the position and configuration (cis/trans) of the double bonds. nih.govsigmaaldrich.com

The retention of FAMEs on a polar column is influenced by both their boiling point and their polarity. nih.gov While longer chain FAMEs generally have longer retention times, the presence of double bonds increases the polarity of the molecule, leading to stronger interactions with the polar stationary phase and thus longer retention times compared to their saturated counterparts of the same carbon number. The optimization of column dimensions (length, internal diameter, and film thickness) and temperature programming is also crucial for achieving the desired separation and resolution. thermofisher.comsigmaaldrich.com

Table 2: Common GC Column Phases for FAME Analysis

Stationary Phase Type Polarity Application
Polyethylene Glycol (e.g., Carbowax) Polar General FAME analysis

For accurate quantification of cis-5,8,11-eicosatrienoic acid methyl ester, an internal standard is often used. An internal standard is a compound that is chemically similar to the analyte but is not naturally present in the sample. A known amount of the internal standard is added to the sample before preparation and analysis. By comparing the peak area of the analyte to the peak area of the internal standard, any variations in sample injection volume, derivatization efficiency, or instrument response can be corrected for, leading to more accurate and precise quantitative results.

For FAME analysis, a common internal standard is a fatty acid methyl ester with an odd-numbered carbon chain, such as methyl tricosanoate (C23:0), which is unlikely to be present in most biological samples. nih.gov Deuterium-labeled analogs of the analyte can also serve as excellent internal standards, especially for mass spectrometry-based quantification. nih.gov

Gas chromatography with flame ionization detection (GC-FID) is another robust and widely used technique for the quantification of FAMEs, including cis-5,8,11-eicosatrienoic acid methyl ester. s4science.at The FID is a universal detector for organic compounds and provides a response that is proportional to the mass of carbon entering the detector. sciopen.com

In GC-FID, after the FAMEs are separated on the GC column, they are eluted into a hydrogen-air flame. The combustion of the organic molecules produces ions, which generate a current that is measured by an electrometer. The resulting signal is proportional to the amount of the analyte. While GC-FID is highly sensitive and has a wide linear range, it does not provide structural information like a mass spectrometer. researchgate.net Therefore, the identification of cis-5,8,11-eicosatrienoic acid methyl ester is based on its retention time compared to that of a known standard. s4science.at

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Methyl Esters (FAMEs)

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for the unambiguous structural determination of fatty acid methyl esters and their derivatives. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identification of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural analysis of fatty acids and their derivatives. aocs.org For cis-5,8,11-eicosatrienoic acid methyl ester, both ¹H and ¹³C NMR spectroscopy provide key diagnostic signals that confirm its structure.

The ¹H-NMR spectrum of a typical fatty acid methyl ester shows characteristic signals for different proton environments. aocs.org The strong singlet peak from the methyl ester protons is particularly noteworthy and appears at approximately 3.7 ppm, which is useful for monitoring reactions like transesterification. aocs.org The olefinic protons (–CH=CH–) of unsaturated fatty acids generally appear in the region of 5.2–5.5 ppm. nih.gov

In the case of polyunsaturated fatty acid methyl esters like cis-5,8,11-eicosatrienoic acid methyl ester, specific signals can be identified. The terminal methyl group (ω-CH₃) protons typically resonate around 0.88 ppm as a triplet. aocs.org The α-CH₂ protons, which are adjacent to the ester carbonyl group, are observed at about 2.3 ppm. nih.gov The bis-allylic protons (=HC-CH₂-CH=), located between the double bonds, produce a characteristic signal around 2.8 ppm.

¹³C-NMR spectroscopy offers a wider chemical shift range, allowing for detailed characterization of the carbon skeleton. researchgate.net Key signals in the ¹³C-NMR spectrum of a fatty acid methyl ester include the carbonyl carbon of the ester group (around 174 ppm), the methyl carbon of the ester (around 51 ppm), and the olefinic carbons (typically between 127 and 132 ppm). The terminal methyl carbon appears at approximately 14 ppm.

The following tables summarize the expected chemical shifts for cis-5,8,11-eicosatrienoic acid methyl ester based on general data for polyunsaturated fatty acid methyl esters.

Table 1: Predicted ¹H-NMR Chemical Shifts for cis-5,8,11-Eicosatrienoic Acid Methyl Ester

Proton Type Typical Chemical Shift (ppm)
Terminal Methyl (CH₃) ~0.9
Methylene ((CH₂)n) ~1.3
Allylic (C=C-CH₂) ~2.0-2.1
α-Methylene (CH₂-COO) ~2.3
Bis-allylic (C=C-CH₂-C=C) ~2.8
Methyl Ester (COOCH₃) ~3.7

Data compiled from general fatty acid NMR data. aocs.orgnih.gov

Table 2: Predicted ¹³C-NMR Chemical Shifts for cis-5,8,11-Eicosatrienoic Acid Methyl Ester

Carbon Type Typical Chemical Shift (ppm)
Terminal Methyl (CH₃) ~14
Methylene ((CH₂)n) ~22-34
Allylic (C=C-CH₂) ~25-27
Bis-allylic (C=C-CH₂-C=C) ~25.6
Methyl Ester (COOCH₃) ~51
Olefinic (-CH=CH-) ~127-132

Data compiled from general fatty acid NMR data. aocs.orgresearchgate.net

Sample Preparation and Derivatization Strategies for Lipidomics Research

Effective analysis of lipids from complex biological matrices requires robust sample preparation techniques. These strategies are designed to extract, purify, and modify the target analytes to make them suitable for instrumental analysis, such as gas chromatography-mass spectrometry (GC-MS).

Transesterification Procedures for Total Fatty Acid Methyl Ester Formation from Biological Samples

To analyze the total fatty acid composition of a biological sample, lipids are first extracted and then converted into volatile fatty acid methyl esters (FAMEs) through a process called transesterification. gcms.cznih.gov This chemical reaction involves exchanging the organic group of an ester with the organic group of an alcohol. wikipedia.org In lipidomics, this typically means reacting triglycerides and other complex lipids with methanol to form FAMEs. mdpi.com The resulting FAMEs are more volatile and less polar, making them ideal for GC analysis. nih.gov

Transesterification can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com

Acid-Catalyzed Transesterification: This method uses strong acids like boron trifluoride (BF₃) in methanol, hydrochloric acid (HCl) in methanol, or sulfuric acid (H₂SO₄) in methanol as catalysts. researchgate.netaocs.org The process typically involves heating the lipid sample with the acidic methanol solution. aocs.org For example, a common procedure involves heating the sample with 12-14% BF₃ in methanol. aocs.org Another approach uses a 1.2% solution of HCl in methanol/water, which can be incubated at 45°C overnight or heated at 100°C for a shorter duration. nih.gov Acid-catalyzed methods can simultaneously esterify free fatty acids and transesterify complex lipids, but they often require longer reaction times and higher temperatures. nih.gov

Base-Catalyzed Transesterification: Base-catalyzed methods, using reagents like sodium methoxide (CH₃ONa) in methanol or potassium hydroxide (KOH) in methanol, are generally much faster and occur under milder temperature conditions than acid-catalyzed reactions. nih.govresearchgate.net For glycerolipids, the reaction can be completed within minutes at room temperature. nih.gov However, base-catalyzed methods are sensitive to the presence of water and free fatty acids, which can lead to soap formation and incomplete reaction. Therefore, they are best suited for samples with low free fatty acid content. aocs.org

Table 3: Comparison of Transesterification Methods

Method Catalyst Examples Advantages Disadvantages
Acid-Catalyzed BF₃-Methanol, HCl-Methanol, H₂SO₄-Methanol Esterifies free fatty acids and transesterifies complex lipids. aocs.org Requires higher temperatures and longer reaction times. nih.gov

| Base-Catalyzed | KOH-Methanol, NaOCH₃-Methanol | Fast reaction times at mild temperatures. nih.gov | Sensitive to water and free fatty acids; can form soaps. aocs.org |

Derivatization for Analysis of Hydroxylated Metabolites (e.g., TMS and pyrrolidide derivatives)

Hydroxylated metabolites of eicosatrienoic acid, which are important signaling molecules, contain one or more hydroxyl (-OH) groups. lipotype.com These polar functional groups make the molecules less volatile and can lead to poor chromatographic peak shape. To overcome these issues, the hydroxyl groups are chemically modified through derivatization prior to GC-MS analysis.

Trimethylsilyl (TMS) Derivatives: Converting hydroxyl groups to trimethylsilyl (-OTMS) ethers is a common derivatization strategy. marinelipids.ca This is achieved by reacting the hydroxylated fatty acid methyl ester with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). marinelipids.ca The resulting TMS derivatives are more volatile, more thermally stable, and produce characteristic fragmentation patterns in mass spectrometry, which aids in structure elucidation. nih.govresearchgate.net For example, in the electron ionization (EI) mass spectra of TMS-derivatized hydroxy fatty acid methyl esters, the location of the original hydroxyl group can often be determined by the specific fragment ions produced. marinelipids.canih.gov

Pyrrolidide Derivatives: Another effective method for determining the structure of unsaturated fatty acids, including the location of double bonds, is the preparation of N-acyl pyrrolidide derivatives. nih.gov Fatty acid methyl esters are converted to pyrrolidides, which, when analyzed by GC-MS, produce distinctive mass spectra. nih.govresearchgate.net The fragmentation pattern of pyrrolidides typically allows for the localization of double bonds and other functional groups along the fatty acid chain, information that is not easily obtained from the mass spectra of the corresponding methyl esters. researchgate.netresearchgate.net

Table 4: Derivatization Strategies for Hydroxylated Metabolites

Derivative Reagent Example Purpose Analytical Benefit
Trimethylsilyl (TMS) Ether BSTFA To increase volatility and thermal stability of hydroxyl groups. marinelipids.ca Provides characteristic mass spectral fragments that help identify the position of the hydroxyl group. nih.govresearchgate.net

| Pyrrolidide | Pyrrolidine | To aid in the structural elucidation of the fatty acid chain. | Mass spectrometry fragmentation allows for the localization of double bonds and other functional groups. nih.govresearchgate.net |

Research on Synthetic Routes and Molecular Tools

Chemical Synthesis Approaches for Eicosatrienoic Acid Derivatives

The synthesis of fatty acid methyl esters (FAMEs), including cis-5,8,11-eicosatrienoic acid methyl ester, is commonly achieved through the esterification of the parent fatty acid or the transesterification of its corresponding glycerides. wikipedia.orgnih.gov These reactions are typically catalyzed by acidic or basic reagents.

Acid-catalyzed esterification is a widely used method. For instance, a convenient approach involves using concentrated hydrochloric acid (HCl) in methanol. nih.gov In one protocol, a solution of 8% (w/v) HCl in an 85:15 (v/v) methanol/water mixture is prepared. This solution is then added to the lipid sample along with toluene and additional methanol, achieving a final HCl concentration of about 1.2% (w/v). The reaction can proceed at 45°C overnight or more rapidly at 100°C for 1 to 1.5 hours to yield the desired methyl ester. nih.gov

Base-catalyzed transesterification offers a faster alternative under milder conditions. nih.gov Catalysts such as sodium hydroxide, potassium hydroxide, or sodium methoxide are used to react fats or oils with methanol, efficiently producing FAMEs. wikipedia.org This method is particularly prevalent in the production of biodiesel but is equally applicable in laboratory-scale synthesis for research purposes. wikipedia.org

The parent compound, Mead acid, can also be chemically synthesized, providing the necessary precursor for the production of its methyl ester and other derivatives used in pharmacological studies. nih.gov

Table 1: Comparison of Common Synthesis Methods for Fatty Acid Methyl Esters

Method Catalyst Typical Reagents Conditions Advantages
Acid-Catalyzed Esterification/Methanolysis Acid (e.g., HCl, H₂SO₄) Methanol, Toluene, Water 45°C overnight or 100°C for 1-1.5h Effective for samples with high free fatty acid content.

Biocatalytic Synthesis of Hydroxylated Derivatives of Eicosatrienoic Acid

Biocatalysis provides a highly specific and environmentally benign route to producing hydroxylated derivatives of fatty acids. wur.nlx-mol.net Various enzymes, particularly fatty acid oxygenases, can introduce hydroxyl groups at specific positions on the carbon chain of unsaturated fatty acids like eicosatrienoic acid. x-mol.net

Key enzymes in this process include:

Lipoxygenases (LOXs) : These enzymes catalyze the dioxygenation of polyunsaturated fatty acids to produce hydroperoxy fatty acids. wikipedia.orgmdpi.com For example, 5-lipoxygenase metabolizes Mead acid to 5-hydroperoxyeicosatrienoic acid (5-HETrE). wikipedia.org These hydroperoxides can then be reduced to the corresponding hydroxy derivatives. Microbial lipoxygenases are also employed for their ability to perform double dioxygenation, leading to dihydroxy fatty acids. researchgate.net

Cytochrome P450 Monooxygenases : This superfamily of enzymes is known for its ability to hydroxylate a wide range of substrates, including fatty acids. x-mol.net

Hydratases : These enzymes catalyze the addition of water across a double bond, which can be used to introduce a hydroxyl group. x-mol.net

The biocatalytic process often starts with the hydrolysis of oils to release free fatty acids, which then serve as substrates for oxygenating enzymes like LOX. mdpi.com This enzymatic cascade allows for the production of specific hydroxylated fatty acids that are valuable as lipid mediators or synthons for other complex molecules. researchgate.netnih.gov

cis-5,8,11-Eicosatrienoic Acid Methyl Ester as a Molecular Tool in Biochemical and Immunological Research

cis-5,8,11-Eicosatrienoic acid methyl ester is a valuable molecular tool used in a variety of biochemical and immunological applications. moleculardepot.combluetigerscientific.com Its primary uses stem from its role as a derivative of Mead acid, an indicator of essential fatty acid deficiency (EFAD). nih.govbionity.com

Key Research Applications:

Standard for Fatty Acid Analysis : In lipidomics and metabolic studies, fatty acids are often analyzed by gas chromatography (GC). Prior to analysis, they are converted to their more volatile methyl esters. cis-5,8,11-Eicosatrienoic acid methyl ester serves as a crucial analytical standard for the accurate identification and quantification of Mead acid in biological samples. caymanchem.com

Studying Lipid Metabolism : Administering Mead acid or its ester to animal models allows researchers to trace its absorption, distribution into various tissues (like plasma, liver, and spleen), and subsequent metabolism. nih.gov This helps in understanding the pathways of n-9 fatty acid elongation and desaturation and how they are affected by the presence or absence of essential fatty acids. nih.govtuscany-diet.net

Investigating Enzyme Pathways : Mead acid is a substrate for several important enzymes involved in inflammatory and signaling pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). wikipedia.org Using Mead acid and its derivatives allows scientists to study the activity and substrate specificity of these enzymes and to characterize the resulting metabolites, such as hydroxyeicosatrienoic acids (HETrEs) and leukotrienes (e.g., Leukotriene C3). wikipedia.org

Immunological and Inflammation Research : The parent compound, cis-5,8,11-eicosatrienoic acid (also called ETrA), has been shown to inhibit the expression of pro-inflammatory proteins like iNOS and COX-2 in macrophages. researchgate.net The methyl ester can be used in such in vitro studies as a stable, cell-permeable precursor to the active fatty acid, facilitating research into the anti-inflammatory potential of n-9 fatty acids. researchgate.net

Table 2: Research Applications of cis-5,8,11-Eicosatrienoic Acid Methyl Ester

Application Area Specific Use Research Outcome
Analytical Chemistry Gas Chromatography Standard Accurate quantification of Mead acid levels in biological tissues. caymanchem.com
Biochemistry Substrate for Metabolic Studies Elucidation of n-9 fatty acid metabolic pathways and enzyme kinetics. nih.govwikipedia.org
Immunology In vitro Inflammation Models Understanding the role of n-9 fatty acids in modulating inflammatory responses. researchgate.net

| Physiology | EFAD Model Studies | Investigating the physiological consequences of essential fatty acid deficiency. nih.govbionity.com |

Q & A

Basic: Why is the methyl ester form of cis-5,8,11-eicosatrienoic acid preferred over the free acid in experimental studies?

The free acid form of leukotriene A3 (LTA3), derived from 5,8,11-eicosatrienoic acid, is highly unstable due to rapid degradation under physiological conditions. Methyl esterification stabilizes the compound, enabling reliable storage and controlled hydrolysis to regenerate the bioactive free acid as needed during experiments . This approach ensures reproducibility in studies involving lipid mediators or metabolic pathways.

Basic: What is the optimal method for extracting cis-5,8,11-eicosatrienoic acid methyl ester from biological tissues?

The Bligh and Dyer method remains a gold standard for lipid extraction. It involves homogenizing tissues in chloroform-methanol (2:1 v/v) to form a miscible system with tissue water, followed by phase separation with additional chloroform and water. The chloroform layer contains lipids, including methyl esters, with minimal protein contamination. This method is rapid (<10 minutes), efficient, and validated for muscle tissues, but may require adjustments for lipid-rich samples .

Basic: How is cis-5,8,11-eicosatrienoic acid methyl ester identified and quantified using gas chromatography (GC)?

Fatty acid methyl esters (FAMEs) are analyzed via capillary GC with polar columns (e.g., CP-Sil 88). Retention indices and mass spectrometry (MS) are critical for distinguishing isomers. For example, cis-5,8,11-eicosatrienoic acid methyl ester elutes earlier than ω-6 isomers (e.g., cis-8,11,14) due to differences in double-bond positions. Quantification requires calibration against certified standards (e.g., TraceCERT®), with attention to lot-specific isomer ratios .

Advanced: What role does cis-5,8,11-eicosatrienoic acid methyl ester play in leukotriene biosynthesis?

This compound is a precursor to LTA3, an intermediate in the 5-lipoxygenase (5-LO) pathway that synthesizes 3-series leukotrienes. Unlike ω-6 arachidonic acid derivatives, ω-9 eicosatrienoic acid derivatives exhibit distinct receptor affinities and inflammatory responses. Studies suggest LTA3 may modulate neutrophil activation, but its instability necessitates methyl ester stabilization for in vitro pathway analysis .

Advanced: How do contradictory findings about the biological effects of cis-5,8,11-eicosatrienoic acid derivatives arise?

Discrepancies stem from experimental design variations, such as:

  • Cell type specificity : Anti-angiogenic effects in endothelial cells vs. depressive effects on osteoblasts .
  • Dose dependency : Pro-inflammatory at low concentrations (<10 µM) vs. anti-inflammatory at higher doses .
  • Isomer interference : Co-eluting ω-6 or ω-3 isomers in GC analyses may skew bioactivity interpretations .
    Rigorous isomer separation (e.g., silver-ion chromatography) and LC-MS/MS validation are essential to resolve these issues.

Advanced: What chromatographic strategies optimize resolution of cis-5,8,11-eicosatrienoic acid methyl ester from structural analogs?

  • Column selection : Polar capillary columns (e.g., 100 m CP-Sil 88) enhance separation of C20 isomers.
  • Temperature programming : Gradual increases (e.g., 180°C to 220°C at 1.5°C/min) improve peak resolution.
  • Retention index (RI) calibration : Compare retention times against saturated FAMEs (C12–C24) to assign double-bond positions. For example, cis-5,8,11-eicosatrienoate has an RI ~107.8, distinct from cis-8,11,14 (RI ~107.8 overlap requires MS confirmation) .

Methodological: How should cis-5,8,11-eicosatrienoic acid methyl ester be stored to prevent degradation?

Store neat or in chloroform at ≤-20°C under inert gas (N2/Ar) to avoid oxidation. Stability tests indicate <5% degradation over 12 months when protected from light and moisture. For hydrolysis to the free acid, use alkaline methanol (0.1 M KOH) at 37°C for 30 minutes, followed by neutralization .

Advanced: What is the significance of cis-5,8,11-eicosatrienoic acid methyl ester in plant stress responses?

Under chromium (Cr) stress, Vigna radiata produces this ester as a stress-responsive metabolite, likely involved in membrane remodeling. Its detection in root tissues via GC-MS highlights its role in mitigating metal toxicity, though mechanisms (e.g., ROS scavenging vs. signaling) require further elucidation .

Advanced: How do synthesis pathways of cis-5,8,11-eicosatrienoic acid methyl ester differ between mammalian and microbial systems?

  • Mammalian : Derived from Mead acid (20:3n-9) via elongase (Elovl5) and Δ5-desaturase. Phosphorylation of Elovl5 shifts substrate preference toward n-9 fatty acids under low n-3/n-6 conditions.
  • Microbial : Thraustochytrids synthesize it via polyketide synthases, offering scalable production but requiring genetic engineering to reduce EPA/DHA competition .

Methodological: How can researchers address variability in commercial standards of cis-5,8,11-eicosatrienoic acid methyl ester?

Certified reference materials (CRMs) from Sigma-Aldrich or NIST provide lot-specific certificates of analysis (CoA) with isomer purity data. Cross-validate batches using:

  • NMR : Confirm double-bond geometry.
  • GC-FAME : Compare retention indices with in-house standards.
  • Collaborative trials : Share data across labs to identify systematic errors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.